molecular formula C12H10N2O4S B181937 2-Nitro-N-phenylbenzenesulfonamide CAS No. 5454-97-7

2-Nitro-N-phenylbenzenesulfonamide

Cat. No.: B181937
CAS No.: 5454-97-7
M. Wt: 278.29 g/mol
InChI Key: MLPVALKIJBKOGG-UHFFFAOYSA-N
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Description

2-Nitro-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H10N2O4S. It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH-) attached to a benzene ring.

Safety and Hazards

Specific safety and hazard information for 2-Nitro-N-phenylbenzenesulfonamide is not provided in the available resources. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-N-phenylbenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with aniline in the presence of a base. The reaction is carried out in a suitable solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 2-Nitro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-nitro-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPVALKIJBKOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281898
Record name 2-Nitro-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5454-97-7
Record name 5454-97-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitro-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of the nitro group in 2-nitro-N-phenylbenzenesulfonamide?

A1: The nitro group in this compound plays a crucial role in the molecule's conformation and intermolecular interactions. [] Research reveals that the N—H bond in the –SO2—NH– fragment adopts a syn conformation relative to the ortho-nitro group on the sulfonylbenzene ring. [] This conformation facilitates the formation of an intramolecular hydrogen bond between the amide hydrogen atom and a nitro group oxygen atom. This interaction contributes to the overall stability of the molecule and influences its packing arrangement in the crystalline state. []

Q2: How is this compound utilized in organic synthesis?

A2: this compound serves as a versatile starting material in the synthesis of benzothiadiazine and 1-(phenylsulfonyl)-1H-benzimidazole derivatives. [] It participates in a novel, tin chloride (SnCl2) promoted tandem reaction sequence involving reduction, ammonolysis, condensation, and deamination. [] This efficient method highlights the compound's utility in constructing complex heterocyclic systems, which are frequently encountered in medicinal chemistry and drug discovery.

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